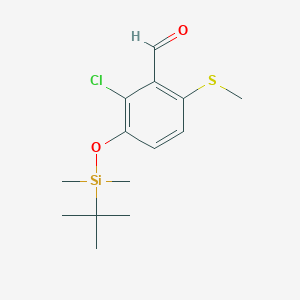

3-((tert-Butyldimethylsilyl)oxy)-2-chloro-6-(methylthio)benzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Isomerization and Protective Group Chemistry

- Isomerization of tert-butyldimethylsilyl Protecting Groups : The tert-butyldimethylsilyl group is known for its isomerization between 0-2′ and 0-3′ in ribonucleosides in solution, which is significantly influenced by the solvent type. This property has implications for the stability and reactivity of protected nucleosides in synthetic applications (Olgivie & Entwistle, 1981).

Synthesis of Amines

- Versatile Intermediates for the Asymmetric Synthesis of Amines : N-tert-Butanesulfinyl aldimines and ketimines have been highlighted as versatile intermediates for the asymmetric synthesis of a wide range of amines. These compounds are prepared from enantiomerically pure tert-butanesulfinamide and a variety of aldehydes and ketones, showcasing the tert-butyldimethylsilyl group's utility in activating imines for nucleophilic addition reactions (Ellman, Owens, & Tang, 2002).

Oxidation Reactions

- Chromium-Catalyzed Oxidation of Secondary Benzylic Alcohols : The tert-butyldimethylsilyl group's presence has been found compatible with the chromium(VI) oxide/tert-butyl hydroperoxide system for the oxidation of secondary benzylic alcohols to ketones, indicating its stability and versatility in oxidative conditions (Muzart & Nait Ajjou, 1993).

Catalysis and Reaction Mechanisms

- Lewis Base Activation of Lewis Acids : The activation of weak Lewis acid silicon tetrachloride by the chiral bisphosphoramide (R,R)-3 forms a highly reactive chiral trichlorosilyl cation. This catalyzes aldol addition reactions between aldehydes and silyl ketene acetals, demonstrating the tert-butyldimethylsilyl group's role in enhancing the reactivity and enantioselectivity of these reactions (Denmark, Wynn, & Beutner, 2002).

Advanced Materials and Polymer Synthesis

- Synthesis of Low-Band-Gap Polymers : New derivatives of poly(isothianaphthene methine) synthesized through a polycondensation reaction involving tert-butyldimethylsilyl protected isothianaphthene and benzaldehydes exhibit liquid crystalline properties and electrical conductivities, showcasing the role of tert-butyldimethylsilyl derivatives in the development of advanced materials (Kiebooms, Goto, & Akagi, 2001).

Propiedades

IUPAC Name |

3-[tert-butyl(dimethyl)silyl]oxy-2-chloro-6-methylsulfanylbenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21ClO2SSi/c1-14(2,3)19(5,6)17-11-7-8-12(18-4)10(9-16)13(11)15/h7-9H,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZSFUCCQNBVKSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=C(C(=C(C=C1)SC)C=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClO2SSi |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((tert-Butyldimethylsilyl)oxy)-2-chloro-6-(methylthio)benzaldehyde | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-isopropylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2763744.png)

![3-[(4-chlorophenyl)sulfonylamino]-N-(5-methyl-1,2-oxazol-3-yl)benzamide](/img/structure/B2763745.png)

![ethyl 2-oxo-2-((2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)amino)acetate](/img/structure/B2763752.png)

![(E)-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2763756.png)

![2-ethoxy-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2763760.png)

![Tert-butyl 7-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B2763761.png)

![8-(4-ethoxyphenyl)-1,6,7-trimethyl-3-(2-methylprop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2763765.png)